molecular formula C15H26O6 B563629 Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate CAS No. 32806-70-5

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

Cat. No.: B563629
CAS No.: 32806-70-5
M. Wt: 302.367
InChI Key: BJVXPLMKKPKWHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can be synthesized through various synthetic routes. One common method involves the esterification of 2-propylglutaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions allows for large-scale production while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.

    Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-propyl-2-(ethoxycarbonyl)glutarate involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The compound’s reactivity with nucleophiles and oxidizing agents also plays a crucial role in its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-methyl-2-(ethoxycarbonyl)glutarate
  • Diethyl 2-ethyl-2-(ethoxycarbonyl)glutarate
  • Diethyl 2-butyl-2-(ethoxycarbonyl)glutarate

Uniqueness

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The presence of the propyl group influences its solubility, boiling point, and reactivity in various chemical reactions .

Properties

IUPAC Name

triethyl hexane-1,3,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-5-10-15(13(17)20-7-3,14(18)21-8-4)11-9-12(16)19-6-2/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVXPLMKKPKWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652553
Record name Triethyl hexane-1,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32806-70-5
Record name Triethyl hexane-1,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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